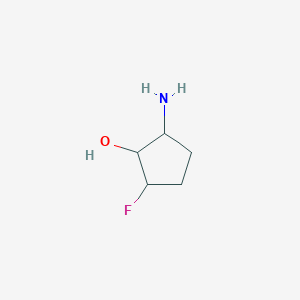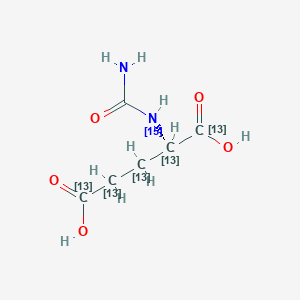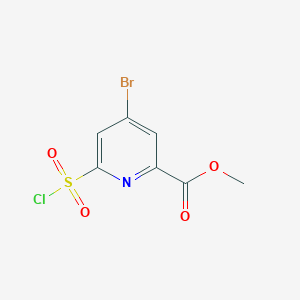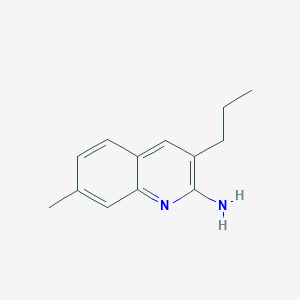
(4-Bromo-6-fluoropyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is a chemical compound with the molecular formula C6H6BrFN2 and a molecular weight of 205.03 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Vorbereitungsmethoden
The synthesis of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of polyfluoropyridines . For example, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . Another method includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Cross-Coupling Reactions: The Suzuki cross-coupling reaction is a notable example, where the compound reacts with arylboronic acids to form novel pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE is not extensively documented. like other fluorinated pyridines, it likely exerts its effects through interactions with specific molecular targets and pathways. The strong electron-withdrawing properties of the fluorine atom can influence the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
(4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE can be compared with other similar compounds, such as:
2-Bromo-6-fluoropyridine: Another fluorinated pyridine with similar properties but different substitution patterns.
5-Bromo-6-fluoropyridin-2-amine: A compound with a similar structure but different functional groups.
The uniqueness of (4-BROMO-6-FLUOROPYRIDIN-2-YL)METHYLAMINE lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C6H6BrFN2 |
|---|---|
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
(4-bromo-6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2 |
InChI-Schlüssel |
DSOOTMDUOWMUEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CN)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















